Cas no 2137033-87-3 ((3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one)

(3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one structure
2137033-87-3 structure
商品名:(3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one
CAS番号:2137033-87-3
MF:C7H10N2OS
メガワット:170.232100009918
CID:6350344
PubChem ID:165465310

(3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one 化学的及び物理的性質

名前と識別子

    • (3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one
    • EN300-799813
    • 2137033-87-3
    • インチ: 1S/C7H10N2OS/c1-5(8)7(10)2-6-3-11-4-9-6/h3-5H,2,8H2,1H3/t5-/m0/s1
    • InChIKey: KYXAHANMSLDIBV-YFKPBYRVSA-N
    • ほほえんだ: S1C=NC(=C1)CC([C@H](C)N)=O

計算された属性

  • せいみつぶんしりょう: 170.05138412g/mol
  • どういたいしつりょう: 170.05138412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 84.2Ų

(3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-799813-10.0g
(3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one
2137033-87-3 95%
10.0g
$6450.0 2024-05-21
Enamine
EN300-799813-0.05g
(3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one
2137033-87-3 95%
0.05g
$1261.0 2024-05-21
Enamine
EN300-799813-0.1g
(3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one
2137033-87-3 95%
0.1g
$1320.0 2024-05-21
Enamine
EN300-799813-0.5g
(3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one
2137033-87-3 95%
0.5g
$1440.0 2024-05-21
Enamine
EN300-799813-1.0g
(3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one
2137033-87-3 95%
1.0g
$1500.0 2024-05-21
Enamine
EN300-799813-0.25g
(3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one
2137033-87-3 95%
0.25g
$1381.0 2024-05-21
Enamine
EN300-799813-5.0g
(3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one
2137033-87-3 95%
5.0g
$4349.0 2024-05-21
Enamine
EN300-799813-2.5g
(3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one
2137033-87-3 95%
2.5g
$2940.0 2024-05-21

(3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one 関連文献

(3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-oneに関する追加情報

Introduction to (3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one (CAS No. 2137033-87-3)

(3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and bioorganic synthesis. This compound, identified by the chemical abstracts service number CAS No. 2137033-87-3, has garnered attention due to its unique structural properties and potential biological activities. The presence of a chiral center at the third carbon atom and the incorporation of a 1,3-thiazole moiety make it a valuable scaffold for designing novel therapeutic agents.

The 1,3-thiazole ring is a heterocyclic aromatic structure that is widely recognized for its pharmacological significance. It is commonly found in numerous bioactive molecules, including antibiotics, antivirals, and anti-inflammatory agents. The incorporation of this moiety into (3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one enhances its potential to interact with biological targets, making it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of (3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one plays a crucial role in determining its biological activity. The (S)-configuration at the third carbon atom contributes to its unique pharmacophoric properties, which are essential for achieving optimal therapeutic outcomes.

Current research in the field of pharmaceutical chemistry has highlighted the importance of heterocyclic compounds in drug design. The 1,3-thiazole ring in (3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one is particularly noteworthy due to its ability to modulate various biological pathways. Studies have shown that thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These findings suggest that (3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one could be a valuable intermediate in the synthesis of novel therapeutic agents.

The synthesis of chiral compounds like (3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one requires precise control over reaction conditions to ensure high enantiomeric purity. Advanced synthetic methodologies, such as asymmetric catalysis and chiral resolution techniques, are employed to achieve this goal. These methods not only enhance the yield and efficiency of the synthesis but also contribute to the overall quality of the final product.

The pharmacological potential of (3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one has been further explored through computational studies and experimental investigations. Molecular modeling techniques have been used to predict the binding interactions between this compound and its target proteins. These studies provide valuable insights into the mechanisms of action and help in designing more effective derivatives.

In conclusion, (3S)-3-amino-1-(1,3-thiazol-4-yl)butan-2-one (CAS No. 2137033-87-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further research and development. As our understanding of heterocyclic compounds continues to grow, compounds like this are expected to play a crucial role in the discovery of new therapeutic agents.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm